

Application Notes and Protocols for Spectrophotometric Measurement of Chymotrypsin Activity

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Compound of Interest

Compound Name: *Suc-ala-ala-pro-leu-pna*

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Introduction

Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. The enzymatic activity of chymotrypsin is a key parameter in various research and development areas, including basic enzymology, drug discovery, and quality control of pharmaceutical preparations. Spectrophotometric assays are widely used for their simplicity, sensitivity, and suitability for high-throughput screening. These methods typically employ a chromogenic substrate that, upon cleavage by chymotrypsin, releases a product that can be quantified by measuring its absorbance at a specific wavelength.

This document provides detailed protocols for the spectrophotometric measurement of chymotrypsin activity using two common substrates: N-Benzoyl-L-tyrosine ethyl ester (BTEE) and N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (S-AAPF-pNA).

Principle of the Assay

The spectrophotometric assay for chymotrypsin activity is based on the enzymatic hydrolysis of a specific substrate.

- With BTEE as a substrate, the hydrolysis yields N-Benzoyl-L-tyrosine, which leads to an increase in absorbance at 256 nm.[\[1\]](#)[\[2\]](#)
- With S-AAPF-pNA as a substrate, chymotrypsin cleaves the peptide bond, releasing p-nitroaniline (pNA).[\[3\]](#)[\[4\]](#) This yellow-colored product can be measured at 405-410 nm.[\[3\]](#)[\[5\]](#)

The rate of the increase in absorbance is directly proportional to the chymotrypsin activity under the specified assay conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for the chymotrypsin activity assays.

Table 1: Assay Parameters for Different Substrates

Parameter	BTEE Assay	S-AAPF-pNA Assay
Wavelength (λ)	256 nm [1] [2]	405 nm [3]
Optimal pH	7.8 [1] [2]	7.5 - 8.3 [3] [6]
Optimal Temperature	25 °C [1] [2]	25 °C - 37 °C [3] [7]
Molar Extinction Coefficient (ϵ)	964 M ⁻¹ cm ⁻¹ (for BTEE hydrolysis) [2]	8,800 M ⁻¹ cm ⁻¹ (for p-nitroaniline) [6] [8]

Table 2: Kinetic Parameters of Chymotrypsin

Substrate	K _m (Michaelis Constant)	k _{cat} (Turnover Number)
S-AAPF-pNA	60 μM [5]	Varies with conditions [8]
BTEE	Varies with conditions	Varies with conditions

Experimental Protocols

Protocol 1: Chymotrypsin Activity Assay using BTEE

This protocol is a continuous spectrophotometric rate determination based on the hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE).[\[1\]](#)[\[9\]](#)

Materials:

- α -Chymotrypsin
- N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)[\[1\]](#)
- Trizma® Base[\[1\]](#)
- Methanol[\[1\]](#)
- Calcium Chloride, dihydrate[\[1\]](#)
- Hydrochloric Acid (HCl)[\[1\]](#)
- Ultrapure water
- Spectrophotometer with temperature control
- Quartz cuvettes

Reagent Preparation:

- 80 mM Tris-HCl Buffer (pH 7.8 at 25 °C): Prepare a 1.0 M Trizma Base stock solution. Dilute the stock solution 12.5-fold with ultrapure water and adjust the pH to 7.8 at 25 °C with 1 M HCl.[\[1\]](#)
- 1.18 mM BTEE Solution: Dissolve 37.0 mg of BTEE in 63.4 mL of methanol in a 100 mL volumetric flask. Bring the final volume to 100 mL with ultrapure water.[\[1\]](#)
- 2 M Calcium Chloride (CaCl₂) Solution: Dissolve 29.4 g of CaCl₂ dihydrate in 100 mL of ultrapure water.[\[1\]](#)
- 1 mM HCl: Prepare a 1:1000 dilution of 1 M HCl with ultrapure water. Keep on ice.[\[1\]](#)

- Enzyme Solution: Immediately before use, prepare a solution of α -Chymotrypsin (e.g., 1 mg/mL) in cold 1 mM HCl. Further dilute to a working concentration of 10-30 μ g/mL in cold 1 mM HCl.[2][9]

Assay Procedure:

- Set the spectrophotometer to 256 nm and equilibrate to 25 °C.[2]
- In a quartz cuvette, prepare the reaction mixture by adding:
 - 1.5 mL of 80 mM Tris-HCl buffer, pH 7.8 with 0.1 M CaCl_2 . [2]
 - 1.4 mL of 1.18 mM BTEE solution.[2]
- Mix by inversion and incubate in the spectrophotometer for 4-5 minutes to reach temperature equilibrium.[2]
- Record the blank rate, if any.
- Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.[2]
- Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.[1][2]
- Determine the rate of change in absorbance per minute ($\Delta A_{256}/\text{min}$) from the initial linear portion of the curve.[2]

Calculation of Activity:

One unit of chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 μ mole of BTEE per minute at pH 7.8 and 25 °C.[1][2]

$$\text{Units/mg} = (\Delta A_{256}/\text{min} * 1000) / (964 * \text{mg enzyme/mL in reaction mixture})[2]$$

Protocol 2: Chymotrypsin Activity Assay using S-AAPF-pNA

This protocol utilizes the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, which releases the yellow product p-nitroaniline upon cleavage.[3][4]

Materials:

- α -Chymotrypsin
- N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (S-AAPF-pNA)[10]
- Tris-HCl buffer
- Calcium Chloride (CaCl_2)
- Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for substrate stock
- Hydrochloric Acid (HCl)
- Spectrophotometer or microplate reader

Reagent Preparation:

- Tris Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl_2): Dissolve the appropriate amount of Tris base in water, add CaCl_2 , and adjust the pH to 8.0 with HCl.
- Substrate Stock Solution: Dissolve S-AAPF-pNA in DMSO or DMF to a concentration of 10-20 mM. This stock can be stored at -20°C . [5]
- Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 100 μM). [11]
- Enzyme Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl and dilute to the desired concentration in assay buffer just before use.

Assay Procedure (96-well plate format):

- Set the microplate reader to 405 nm and the desired temperature (e.g., 25°C or 37°C).
- Add 180 μL of the working substrate solution to each well.

- Add 20 μL of the diluted enzyme solution to initiate the reaction.
- For the blank, add 20 μL of assay buffer instead of the enzyme solution.
- Immediately start recording the absorbance at 405 nm every minute for 10-30 minutes.
- Determine the rate of change in absorbance per minute ($\Delta A_{405}/\text{min}$) from the linear portion of the curve.

Calculation of Activity:

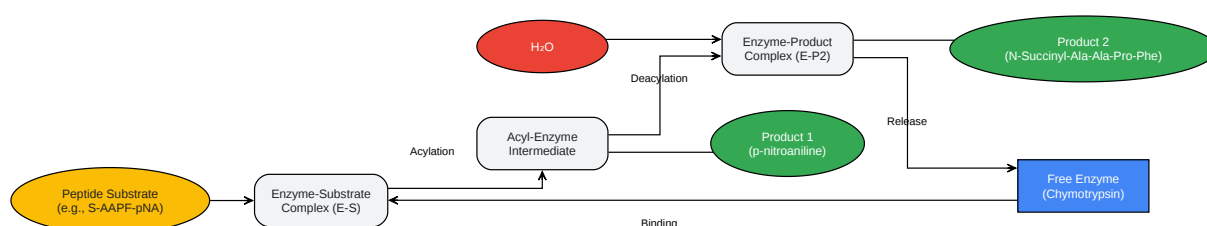
The activity is calculated based on the rate of p-nitroaniline formation using the Beer-Lambert law.

$$\text{Activity } (\mu\text{mol}/\text{min}/\text{mL}) = (\Delta A_{405}/\text{min} * \text{Reaction Volume (mL)}) / (\epsilon * \text{Path Length (cm)})$$

Where ϵ (molar extinction coefficient of p-nitroaniline) = $8,800 \text{ M}^{-1}\text{cm}^{-1}$.[\[6\]](#)[\[8\]](#)

Visualizations

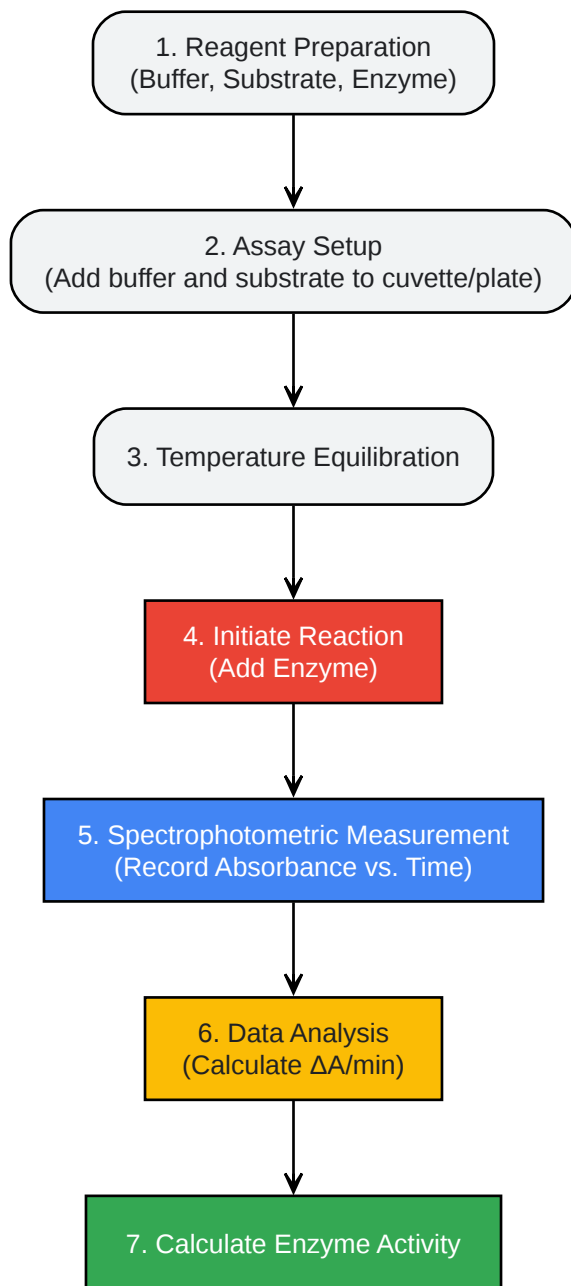
Chymotrypsin Catalytic Mechanism



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Caption: Catalytic cycle of chymotrypsin showing the formation of the acyl-enzyme intermediate.

Experimental Workflow for Spectrophotometric Assay



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